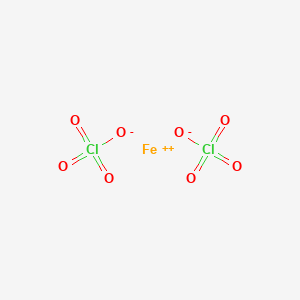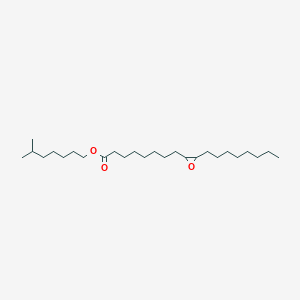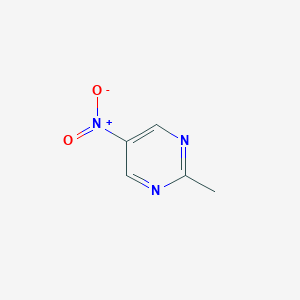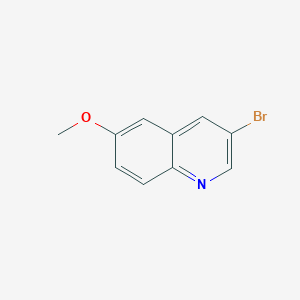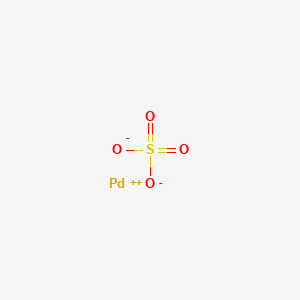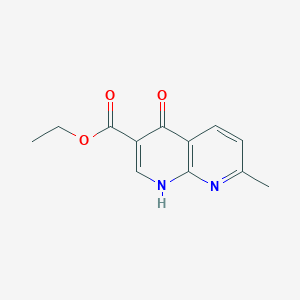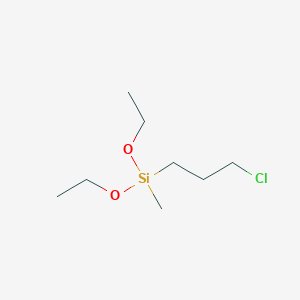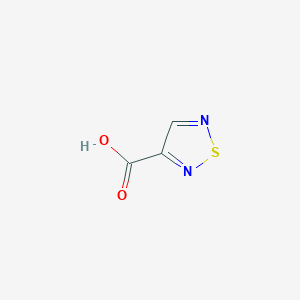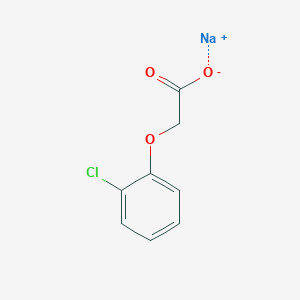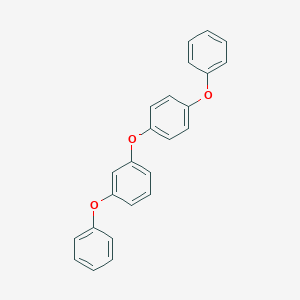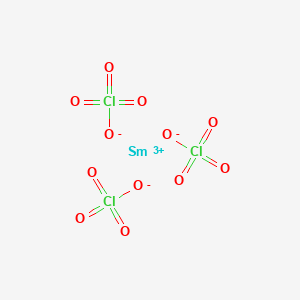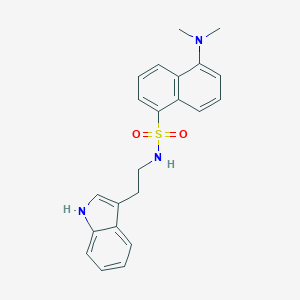
丹磺酰色胺
描述
Dansyltryptamine is a chemical compound with the molecular formula C22H23N3O2S. It is a derivative of tryptamine, where the tryptamine moiety is modified by the addition of a dansyl group. The dansyl group is a sulfonamide derivative of naphthalene, which is known for its fluorescent properties. Dansyltryptamine is primarily used in biochemical research due to its ability to act as a fluorescent probe.
科学研究应用
Dansyltryptamine has several scientific research applications, including:
Fluorescent Probing: Due to its fluorescent properties, dansyltryptamine is used as a probe in biochemical assays to study protein-ligand interactions, enzyme activities, and cellular processes.
Amino Acid Analysis: Dansyltryptamine is used in the derivatization of amino acids for their quantification using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Neuropharmacology: As a derivative of tryptamine, dansyltryptamine is studied for its potential effects on neurotransmitter systems and its role in neuropharmacological research.
作用机制
Dansyltryptamine is a chemical compound with the empirical formula C22H23N3O2S . This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that tryptamine derivatives often interact with serotonin receptors , which play a crucial role in various physiological and pathological processes, including mood regulation, intestinal movement, and cardiovascular function .
Mode of Action
Similar compounds, such as tryptamine derivatives, are known to act as serotonin receptor agonists . This means they bind to serotonin receptors and mimic the action of serotonin, leading to a series of intracellular events that result in the physiological response .
Biochemical Pathways
Dansyltryptamine is likely involved in the tryptamine pathway, which is known to lead to the bioactive auxin, indole-3-acetic acid (IAA). This pathway is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), IAA . .
Pharmacokinetics
A related compound, n,n-dimethyltryptamine (dmt), has been shown to have rapid pharmacokinetics, with a mean elimination half-life of 9-12 minutes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dansyltryptamine and their impact on bioavailability remain to be elucidated.
Result of Action
Based on its potential interaction with serotonin receptors, it may influence mood, cognition, and various physiological processes .
生化分析
Cellular Effects
Given its structural similarity to tryptophan and other tryptamine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Dansyltryptamine is likely involved in tryptophan metabolic pathways, given its structural similarity to tryptophan
准备方法
Synthetic Routes and Reaction Conditions
Dansyltryptamine can be synthesized through the reaction of tryptamine with dansyl chloride. The reaction typically involves the following steps:
Preparation of Dansyl Chloride Solution: Dansyl chloride is dissolved in an appropriate solvent such as acetone or dichloromethane.
Reaction with Tryptamine: Tryptamine is added to the dansyl chloride solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the dansyltryptamine product.
Industrial Production Methods
While specific industrial production methods for dansyltryptamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Dansyltryptamine undergoes various chemical reactions, including:
Oxidation: The indole ring in dansyltryptamine can be oxidized under specific conditions to form various oxidation products.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield tryptamine and the corresponding sulfonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Oxidation: Various oxidized derivatives of dansyltryptamine.
Substitution: Substituted sulfonamide derivatives.
Hydrolysis: Tryptamine and sulfonic acid derivatives.
相似化合物的比较
Similar Compounds
Tryptamine: The parent compound of dansyltryptamine, known for its role as a neurotransmitter and its involvement in various biological processes.
Dimethyltryptamine: A naturally occurring psychedelic compound with structural similarities to tryptamine.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.
Uniqueness of Dansyltryptamine
Dansyltryptamine is unique due to the presence of the dansyl group, which imparts fluorescent properties to the molecule. This makes it particularly useful as a fluorescent probe in biochemical research, allowing for the visualization and tracking of biological processes. Additionally, the combination of the tryptamine moiety with the dansyl group provides a unique tool for studying interactions with neurotransmitter systems and other biological targets.
属性
IUPAC Name |
5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXFAXABPSTODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342535 | |
| Record name | Dansyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13285-17-1 | |
| Record name | Dansyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13285-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



